molecular formula C9H16O2S2 B023776 6-(1,2-Dithiolan-3-yl)hexanoic acid CAS No. 5616-71-7

6-(1,2-Dithiolan-3-yl)hexanoic acid

Cat. No. B023776
CAS RN: 5616-71-7
M. Wt: 220.4 g/mol
InChI Key: VBTNABAOJVZGII-UHFFFAOYSA-N
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Description

Synthesis Analysis 6-(1,2-Dithiolan-3-yl)hexanoic acid and its derivatives have been the subject of various synthesis methods aimed at exploring their potential applications in chemistry and materials science. For instance, synthesis approaches have utilized starting materials like 6-aminohexanoic acid, which can be further processed through reactions with compounds like S-methylisothioureasulfate to obtain guanidinylated versions, demonstrating the versatility in modifying the hexanoic acid backbone for different functionalities (Hu Yong-hong, 2009).

Molecular Structure Analysis The molecular structure of 6-(1,2-Dithiolan-3-yl)hexanoic acid derivatives often facilitates unique chemical reactions due to the presence of the dithiolane ring. For example, studies on 1,2-dithiolane analogues have highlighted their potential utility in peptide chemistry, underlining the significance of their heterocyclic structure in synthesizing novel amino acid derivatives (E. Morera, F. Pinnen, G. Lucente, 2002).

Chemical Reactions and Properties 6-(1,2-Dithiolan-3-yl)hexanoic acid's reactivity is highlighted in its involvement in oxidation and reduction reactions, which can be crucial for its applications in synthesis and materials science. For instance, the Swern oxidation process has been modified to use derivatives like 6-(methylsulfinyl)hexanoic acid, showcasing the reactivity of the hexanoic acid derivatives in creating aldehydes or ketones from primary or secondary alcohols (Yaoquan Liu, J. Vederas, 1996).

Physical Properties Analysis The solubility of 6-(1,2-Dithiolan-3-yl)hexanoic acid in various solvent systems, such as cyclohexane + ethyl acetate and hexane + ethyl acetate, has been studied. It was found that its solubility increases with temperature, indicating the influence of physical properties on its applications in chemical processes (Jinyan Zhang, Leping Dang, Hongyuan Wei, 2010).

Scientific Research Applications

  • Synthesis of Fluorescently Labelled Oligonucleotides : It is used in the synthesis of labelled oligonucleotides that exhibit appreciable fluorescence, beneficial for various research applications (S. Singh & Ramendra K. Singh, 2006).

  • Labeling Nucleosides and Oligodeoxyribonucleotides : The acid is utilized for labeling nucleosides and oligodeoxyribonucleotides, offering good fluorescence signals and enhanced hybridization affinity (Shipra Singh & Ramendra K. Singh, 2007).

  • Potential Use in Peptide and Medicinal Chemistry : Its synthesis presents potential applications in peptide and medicinal chemistry (E. Morera, F. Pinnen & G. Lucente, 2002).

  • Swern Oxidation Reactions : It can substitute DMSO in Swern oxidation reactions to convert alcohols to aldehydes or ketones with high yield (Yaoquan Liu & J. Vederas, 1996).

  • Chemical Synthesis of Modified Peptides and Polyamide Synthetic Fibers : 6-aminohexanoic acid, a derivative, plays a significant role in the synthesis of modified peptides, polyamide fibers, and biologically active structures (A. Markowska, Adam R Markowski & Iwona Jarocka-Karpowicz, 2021).

  • DNA Sequencing Method : A new fluorescent protecting group with this acid is utilized in a novel DNA sequencing method (I. Rasolonjatovo & S. Sarfati, 1998).

  • Reductive Amination in Biochemistry : Used in the reductive amination of certain keto-acids in enzymatic processes (M. Stengelin & Ramesh N. Patel, 2000).

  • Non-Proteinogenic Amino Acids Synthesis : The synthesized acid and its derivatives are non-proteinogenic amino acids (M. Adamczyk & R. E. Reddy, 2001).

  • Polymorphism and Molecular Conformation : It exhibits two polymorphic forms with different molecular conformations and hydrogen bonding patterns (N. Feeder & W. Jones, 1994).

  • Inducing Resistance in Plants : Hexanoic acid application in tomato and citrus plants alters specific metabolic pathways and enhances the emission of volatile compounds (E. Llorens et al., 2016).

properties

IUPAC Name

6-(dithiolan-3-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S2/c10-9(11)5-3-1-2-4-8-6-7-12-13-8/h8H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTNABAOJVZGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627010
Record name 6-(1,2-Dithiolan-3-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,2-Dithiolan-3-yl)hexanoic acid

CAS RN

5616-71-7
Record name 6-(1,2-Dithiolan-3-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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